molecular formula C10H15NO2 B1297069 (3,4-Dimethoxybenzyl)methylamine CAS No. 63-64-9

(3,4-Dimethoxybenzyl)methylamine

Cat. No.: B1297069
CAS No.: 63-64-9
M. Wt: 181.23 g/mol
InChI Key: XQODFBIAQVJQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dimethoxybenzyl)methylamine is an organic compound with the molecular formula C10H15NO2. It is a derivative of benzylamine, where the benzene ring is substituted with two methoxy groups at the 3 and 4 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxybenzyl)methylamine typically involves the methylation of 3,4-dimethoxybenzylamine. One common method is the reductive amination of 3,4-dimethoxybenzaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: (3,4-Dimethoxybenzyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3,4-Dimethoxybenzyl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4-Dimethoxybenzyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups enhance its solubility and stability, facilitating its incorporation into biological systems. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

  • (2,4-Dimethoxybenzyl)methylamine
  • (3,5-Dimethoxybenzyl)methylamine
  • (3,4,5-Trimethoxybenzyl)methylamine

Comparison: (3,4-Dimethoxybenzyl)methylamine is unique due to the specific positioning of the methoxy groups, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with molecular targets, making it a valuable compound in various applications .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-11-7-8-4-5-9(12-2)10(6-8)13-3/h4-6,11H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQODFBIAQVJQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343783
Record name (3,4-Dimethoxybenzyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63-64-9
Record name (3,4-Dimethoxybenzyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethoxy-N-methylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3,4-Dimethoxybenzenemethanamine (100 g) was mixed with benzaldehyde (64 g), and rotoevaporated to give an oil. Methyl iodide (75 ml) was then added and the mixture was heated for 48 h at 40° and then boiled with 80% ethanol (800 ml) for 3 h. After half of the ethanol had evaporated, the solution was treated with ether (1 liter) to give a solid that was filtered, washed with ether, treated with dilute sodium hydroxide and extracted with ether to give the title compound (69 g) as an oil that was distilled under reduced pressure, b.p. 0.03 mm; 91°.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-Dimethoxybenzyl)methylamine
Reactant of Route 2
Reactant of Route 2
(3,4-Dimethoxybenzyl)methylamine
Reactant of Route 3
(3,4-Dimethoxybenzyl)methylamine
Reactant of Route 4
Reactant of Route 4
(3,4-Dimethoxybenzyl)methylamine
Reactant of Route 5
Reactant of Route 5
(3,4-Dimethoxybenzyl)methylamine
Reactant of Route 6
Reactant of Route 6
(3,4-Dimethoxybenzyl)methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.